molecular formula C15H15ClN2O B11952444 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea CAS No. 117368-82-8

1-(2-Chlorophenyl)-3-(1-phenylethyl)urea

Cat. No.: B11952444
CAS No.: 117368-82-8
M. Wt: 274.74 g/mol
InChI Key: MOQXMCPULBKRLX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(1-phenylethyl)urea (Molecular Formula: C15H15ClN2O) is a synthetic urea derivative of significant interest in medicinal chemistry and neuroscience research for its role as a negative allosteric modulator (NAM) of the Cannabinoid Type-1 (CB1) receptor . This compound is part of a class of allosteric modulators that bind to a site on the CB1 receptor distinct from the orthosteric site, offering a potential therapeutic strategy with advantages over traditional orthosteric antagonists, including potential reduced side effects and a "ceiling" to its effect that may enhance safety . Researchers are investigating this compound and its analogs for their ability to selectively attenuate the reinstatement of cocaine-seeking behavior in animal models, positioning it as a promising lead candidate for the development of anti-craving therapies for cocaine addiction . Its excellent brain penetrance, as demonstrated in pharmacokinetic studies, further supports its utility for in vivo neurological research . The urea functional group in its structure is a key pharmacophore that facilitates critical hydrogen bonding with biological targets, a feature common to many bioactive molecules . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117368-82-8

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(1-phenylethyl)urea

InChI

InChI=1S/C15H15ClN2O/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19)

InChI Key

MOQXMCPULBKRLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies for 1 2 Chlorophenyl 3 1 Phenylethyl Urea and Its Analogues

Primary Synthetic Routes to the 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea Scaffold

The formation of the urea (B33335) linkage in this compound is typically achieved through two principal pathways: the condensation of an amine with a carbonyl source or the direct coupling of an isocyanate with an amine.

Condensation reactions for urea synthesis involve the coupling of an amine with a carbonyl-containing compound that can act as a phosgene (B1210022) equivalent. Phosgene itself is highly toxic, leading to the development of safer, solid alternatives like triphosgene (B27547) and N,N'-Carbonyldiimidazole (CDI). nih.govcommonorganicchemistry.com In this approach, one amine is first reacted with the phosgene equivalent to form a reactive intermediate (such as a chloroformate or an imidazolide), which is then treated with a second amine to yield the unsymmetrical urea. commonorganicchemistry.com

For the synthesis of the target compound, this would involve the reaction of either 2-chloroaniline (B154045) or 1-phenylethylamine (B125046) with a reagent like CDI, followed by the addition of the other amine component. The order of addition is often critical to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com Another, though less common, approach for certain applications is the transamidation of urea itself, which typically requires catalysts and heat. rsc.org

Table 1: Common Condensing Agents for Urea Synthesis

Condensing Agent Description Key Features
Phosgene (COCl₂) A highly reactive and toxic gas. The traditional reagent for creating isocyanates and ureas. nih.gov High reactivity but extremely hazardous.
Triphosgene A solid, crystalline compound that serves as a safer, easier-to-handle substitute for phosgene. commonorganicchemistry.com Decomposes to phosgene in situ; requires careful handling.
N,N'-Carbonyldiimidazole (CDI) A crystalline solid that is a widely used, safer alternative to phosgene. nih.gov Does not produce chlorinated byproducts, making it less toxic. nih.gov
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Used to generate isocyanates in situ from amines, which can then be trapped to form ureas. organic-chemistry.org A common reagent in organic synthesis, offering a one-pot procedure. organic-chemistry.org

The most direct and widely employed method for synthesizing unsymmetrical ureas like this compound is the reaction between an isocyanate and an amine. commonorganicchemistry.comacs.org This reaction is typically high-yielding, proceeds under mild conditions, and does not require a base. commonorganicchemistry.com The synthesis of the target molecule is achieved by reacting 2-chlorophenyl isocyanate with 1-phenylethylamine. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage. The reaction is generally conducted in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com

Table 2: Isocyanate-Amine Coupling for this compound

Reactant 1 Reactant 2 Product
2-chlorophenyl isocyanate 1-phenylethylamine this compound
2-Chlorophenyl isocyanate 1-Phenylethylamine This compound

Advanced Synthetic Strategies and Process Optimization for Urea Derivatives

To meet the demands of modern chemistry for efficiency, sustainability, and precision, advanced synthetic strategies are employed. These include the use of microwave assistance to accelerate reactions and the implementation of multi-step sequences to achieve specific stereochemical outcomes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of ureas. beilstein-journals.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.netresearchgate.net The synthesis of aryl ureas from an amine and an isocyanate or via a one-pot reaction using a phosgene substitute can be efficiently performed under microwave irradiation. beilstein-journals.orgasianpubs.org For example, a one-pot, two-step protocol has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines, where the key Staudinger–aza-Wittig reaction is optimized under microwave conditions. beilstein-journals.org

The compound this compound possesses a stereocenter at the benzylic carbon of the phenylethyl group. Consequently, it can exist as two enantiomers, (R)- and (S)-1-(2-Chlorophenyl)-3-(1-phenylethyl)urea. Achieving a specific stereoisomer is critical in medicinal chemistry, where enantiomers often exhibit different biological activities.

Stereoselective synthesis of the target compound is most directly achieved by using an enantiomerically pure starting material. The reaction of 2-chlorophenyl isocyanate with either (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine will yield the corresponding (R) or (S) enantiomer of the final urea product. The isocyanate-amine coupling reaction is not expected to affect the stereochemical integrity of the chiral center. organic-chemistry.org

Multi-step sequences may be employed when the required chiral amine or isocyanate is not commercially available. This could involve, for instance, the asymmetric reduction of a ketone to produce the chiral amine, followed by the coupling reaction.

Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic methods is used for this purpose. libretexts.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show distinct signals for the protons on the two different aromatic rings, a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) group, and signals for the N-H protons. ¹³C NMR would confirm the presence of the correct number of carbon atoms in their respective chemical environments, including a characteristic signal for the urea carbonyl carbon.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of the target compound would exhibit characteristic absorption bands for N-H stretching, aromatic C-H stretching, and a strong C=O stretching band for the urea carbonyl group, typically in the range of 1630-1680 cm⁻¹.

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. For this compound (C₁₅H₁₅ClN₂O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with its molecular formula. uni.lu The fragmentation pattern can also offer further structural information.

Chromatographic Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound and to monitor the progress of the reaction. nih.gov For chiral compounds, chiral HPLC is essential to determine the enantiomeric excess (ee) of the product.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including the relative and absolute stereochemistry, and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Table 3: Predicted Analytical Data for this compound

Technique Purpose Expected Observations
¹H NMR Structural verification (proton environment) Signals for aromatic, N-H, methine (CH), and methyl (CH₃) protons.
¹³C NMR Structural verification (carbon backbone) Signals for aromatic carbons and a distinct urea carbonyl (C=O) signal.
IR Spectroscopy Functional group identification N-H stretching, C=O stretching (~1650 cm⁻¹), aromatic C-H stretching.
Mass Spectrometry Molecular weight confirmation Molecular ion peak corresponding to C₁₅H₁₅ClN₂O (Monoisotopic Mass: 274.0873 Da). uni.lu
HPLC Purity assessment A single major peak indicating high purity.
Chiral HPLC Determination of enantiomeric purity Separation of (R) and (S) enantiomers to determine enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for determining the precise molecular structure of the compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its structure and data from analogous compounds. mdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 2-chlorophenyl and phenyl rings would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The two NH protons of the urea linkage would present as separate signals, the chemical shift of which can be influenced by solvent and concentration. The methine (CH) proton of the phenylethyl group would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would, in turn, appear as a doublet.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. The carbonyl carbon (C=O) of the urea group is expected to have a characteristic signal in the downfield region (δ 150-160 ppm). The aromatic carbons would generate a series of signals in the range of δ 115-145 ppm. The aliphatic carbons of the 1-phenylethyl group, the methine (CH) and methyl (CH₃) carbons, would appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

SpectrumAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹H NMRAromatic-H (2-chlorophenyl & phenyl)~ 7.0 - 8.5Multiplet
NH (urea)VariableSinglet/Broad Singlet
NH (urea)VariableSinglet/Broad Singlet
CH (phenylethyl)~ 5.0Quartet
CH₃ (phenylethyl)~ 1.5Doublet
¹³C NMRC=O (urea)~ 153-
Aromatic-C~ 115 - 145-
CH (phenylethyl)~ 50-
CH₃ (phenylethyl)~ 23-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (Molecular Formula: C₁₅H₁₅ClN₂O), the monoisotopic mass is 274.0873 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The predicted mass-to-charge ratios (m/z) for various adducts are valuable for its identification. uni.lu

Predicted Mass Spectrometry Data for this compound uni.lu

AdductMass-to-Charge Ratio (m/z)
[M+H]⁺275.09456
[M+Na]⁺297.07650
[M+K]⁺313.05044
[M-H]⁻273.08000

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of a urea derivative is characterized by several key absorption bands. researchgate.net For this compound, the spectrum would be expected to show strong absorptions corresponding to the N-H and C=O stretching vibrations. The presence of aromatic rings would be confirmed by C-H and C=C stretching vibrations.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (urea)Stretching~ 3200 - 3400
C-H (aromatic)Stretching~ 3000 - 3100
C-H (aliphatic)Stretching~ 2850 - 3000
C=O (urea)Stretching~ 1630 - 1680
C=C (aromatic)Stretching~ 1450 - 1600
C-NStretching~ 1200 - 1350

Chromatographic Methods for Purification and Purity Determination

To obtain the compound in high purity, various chromatographic and separation techniques are utilized. A common method for the purification of crude urea products is recrystallization. orgsyn.org This involves dissolving the compound in a minimum amount of a hot solvent, such as ethanol (B145695) or an aqueous mixture, and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. orgsyn.org

For more rigorous purification or separation from closely related byproducts, column chromatography is the method of choice. rsc.org A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is used to move the components down the column at different rates, allowing for their separation and collection as pure fractions. The purity of the final product can then be assessed by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Mechanistic Investigations and Biological Target Identification

Elucidation of the Molecular Mechanism of Action of 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea

The mechanism by which this compound may exert biological effects can be inferred from its core urea (B33335) structure and the known activities of similar molecules. The urea moiety is a key structural feature in many pharmacologically active compounds, capable of engaging in specific intermolecular interactions that drive target binding and modulation.

The urea group within this compound is a critical pharmacophore, featuring two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement allows it to form strong and directional hydrogen bonds with amino acid residues in the binding pockets of protein targets. nih.gov

In studies of other urea-based inhibitors, such as those targeting soluble epoxide hydrolase (sEH), the urea moiety has been shown to mimic the transition state of the enzyme-catalyzed reaction. X-ray crystallography revealed that the urea group establishes key hydrogen bonding interactions with residues like Aspartate (Asp333) and Tyrosine (Tyr381) in the active site. nih.gov Similarly, the urea linker in other derivatives developed as VEGFR-2 inhibitors is involved in crucial hydrogen bonding interactions. nih.gov The planarity of the urea derivative and its ability to engage in stacking interactions with aromatic rings are also important factors in target binding. nih.gov Therefore, it is highly probable that the biological activity of this compound is fundamentally linked to its capacity to form these specific hydrogen bonds within a target protein.

Research on structurally similar compounds suggests that this compound could function as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor, which in turn modulates the binding or signaling of the orthosteric ligand. nih.gov

Specifically, a series of analogues based on a 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold have been developed as negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor. nih.govacs.org These compounds were found to reduce the efficacy of orthosteric agonists at the CB1 receptor. nih.gov Given the structural similarity, it is plausible that this compound could also engage in allosteric modulation of the CB1 receptor or other G protein-coupled receptors (GPCRs). Allosteric modulators offer a sophisticated mechanism for fine-tuning receptor activity, which can lead to improved safety profiles compared to traditional orthosteric antagonists because their effect is dependent on the presence of the endogenous ligand. nih.gov

The kinetics of enzyme inhibition describe how a compound interferes with enzyme activity. While specific kinetic data for this compound is not available, studies on related thiourea (B124793) compounds provide insight into potential mechanisms. For instance, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were identified as potent inhibitors of the enzyme urease. nih.gov

Kinetic analysis of the most active compound in that series (a thiourea derivative) revealed a non-competitive inhibition mechanism. nih.gov In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing the maximum velocity (Vmax) of the reaction without changing the substrate's binding affinity (Km). nih.gov This is visualized in a Lineweaver-Burk plot where the lines for different inhibitor concentrations intersect on the x-axis. nih.gov

The following table presents kinetic data for a potent non-competitive urease inhibitor, demonstrating the type of data used to characterize such mechanisms.

Table 1: Enzymatic Inhibition Kinetic Data for a Thiourea Analogue Against Urease
Compound Inhibition Type IC₅₀ (µM) Kᵢ (µM)
Thiourea Analogue (4i) Non-competitive 0.0019 ± 0.0011 0.0003

Data sourced from a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. nih.gov

Should this compound be found to inhibit an enzyme, similar kinetic studies would be essential to define its precise inhibitory mechanism.

Identification and Validation of Biological Targets

Identifying the specific biological molecules that a compound interacts with is crucial for understanding its pharmacological profile. This is typically achieved through a combination of binding and activity assays.

To validate whether a compound like this compound acts on a specific receptor, a suite of binding and functional assays are employed. For the closely related CB1 receptor modulators, researchers used calcium mobilization, cAMP (cyclic adenosine (B11128) monophosphate), and GTPγS binding assays to evaluate their potency and efficacy. nih.govacs.orgfigshare.com

These assays measure downstream signaling events that occur after the receptor is activated or inhibited. For example, a calcium mobilization assay can detect changes in intracellular calcium levels, while a cAMP assay measures the inhibition or stimulation of adenylyl cyclase, a key enzyme in GPCR signaling. By evaluating the effect of the urea analogues in these assays, researchers confirmed their activity as negative allosteric modulators of the CB1 receptor. nih.gov

The table below shows data for CB1 NAM analogues, illustrating how potency is determined in functional assays.

Table 2: Potency of Phenylurea Analogues as CB1 Negative Allosteric Modulators (NAMs)
Compound Analogue Functional Assay Potency (IC₅₀ or Kₑ)
Org27569 GTPγS Kₑ = 234 nM
PSNCBAM-1 GTPγS Kₑ = 195 nM
RTICBM-189 (3-chloro analog) Calcium Mobilization IC₅₀ = 28 nM

Data derived from studies on CB1 allosteric modulators. nih.gov

Enzyme activity assays are fundamental for discovering and characterizing enzyme inhibitors. For urea and thiourea derivatives, a primary target investigated is urease, an enzyme involved in various pathological conditions. nih.gov The standard in vitro assay for this purpose uses jack bean urease (JBU). nih.gov

In a typical assay, the enzyme's activity is measured in the presence of varying concentrations of the inhibitor compound to determine the concentration required to inhibit 50% of the enzyme's activity (the IC₅₀ value). nih.gov A study on thiourea hybrids evaluated a series of compounds against JBU, finding them to be potent inhibitors with IC₅₀ values in the nanomolar to low micromolar range, far more potent than the standard inhibitor, thiourea. nih.gov Additionally, general cell-based proliferation assays, such as the MTT assay, can be used to screen urea derivatives for activity against cancer cell lines, which may point towards the inhibition of enzymes crucial for cancer cell survival, like various kinases. nih.govnih.gov

The following table presents the inhibitory activity of several thiourea analogues against jack bean urease, showcasing the data obtained from such assays.

Table 3: In Vitro Urease Inhibitory Activity of Thiourea Analogues
Compound Analogue IC₅₀ against Jack Bean Urease (µM)
Analogue 4a 0.0211 ± 0.0021
Analogue 4d 0.0191 ± 0.0011
Analogue 4i 0.0019 ± 0.0011
Analogue 4j 0.0532 ± 0.9951
Thiourea (Standard) 4.7455 ± 0.0545

Data from a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids. nih.gov

High-Throughput Screening for Diverse Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of chemical compounds for their effects on specific biological targets or pathways. This automated approach allows researchers to efficiently identify "hit" compounds with desired biological activities, which can then be optimized through further medicinal chemistry efforts. HTS assays can be configured to measure a wide array of biological responses, from the inhibition of a purified enzyme to complex cellular phenotypes.

A comprehensive review of the scientific literature and chemical databases indicates a lack of specific high-throughput screening data for the compound This compound . Public chemical databases note that there is no available literature for this specific compound.

However, screening of the broader class of phenylurea and aryl urea derivatives is common, and these studies have successfully identified a range of biological activities. These findings provide valuable context for the potential bioactivity of structurally related molecules. Screening assays, including those focused on cytotoxicity and antineoplastic properties, have revealed that the general structure of aryl and phenylurea is a promising scaffold for the development of therapeutic agents.

For instance, various screening programs have evaluated substituted phenylurea derivatives for their potential as antitumor agents. These studies have identified compounds with potent cytotoxic effects against a variety of human cancer cell lines, including leukemia, breast cancer, colon cancer, and pancreatic cancer. nih.gov Similarly, other research has focused on 1-aryl-3-(2-chloroethyl)ureas, a related class of compounds, which were synthesized and screened in vitro for their cytotoxic and antineoplastic activities. nih.govnih.gov These screenings against cell lines such as LoVo human colon adenocarcinoma and L1210 leukemia have identified derivatives with significant cell survival inhibition. nih.gov

Furthermore, screening efforts have extended to other biological domains. Substituted urea derivatives containing 1,2,4-triazole (B32235) moieties have been screened for antifungal activity against plant pathogens and for insecticidal properties. mdpi.comresearchgate.net Other studies have explored aryl ureas as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and as potential antimalarial agents. nih.govnih.gov These diverse screening campaigns underscore the versatility of the urea scaffold in interacting with a wide range of biological targets.

The table below summarizes the types of biological activities identified in screening studies of various phenylurea derivatives, providing an overview of the potential activities that could be investigated for This compound .

Table 1: Summary of Biological Activities from Screening of Phenylurea Derivatives

Activity Type Specific Target/Assay Compound Class Investigated
Antitumor/Antineoplastic Cytotoxicity against various human cancer cell lines (e.g., CEM, MCF-7, LOVO) N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas
Antitumor/Antineoplastic Cytotoxicity against human adenocarcinoma cells (LoVo) and L1210 leukemia 1-Aryl-3-(2-chloroethyl)ureas
Antifungal Growth inhibition of plant pathogens (e.g., Phomopsis obscurans) Substituted ureas with 1,2,4-triazole moieties
Insecticidal Larvicidal activity against Aedes aegypti Substituted ureas with 1,2,4-triazole moieties
Enzyme Inhibition Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) Phenylurea derivatives
Antiparasitic Anti-malarial activity against P. falciparum Urea substituted 2,4-diamino-pyrimidines

Computational Approaches in the Study of 1 2 Chlorophenyl 3 1 Phenylethyl Urea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode and affinity of a ligand to its target. In the context of 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea and related urea (B33335) derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating the structural basis of their activity.

For instance, docking simulations of phenylurea-substituted compounds with targets like the adenosine (B11128) A(2A) receptor have been performed to understand their potential as antiparkinsonian agents. nih.gov These studies often employ algorithms like the Lamarckian genetic algorithm to explore various binding poses and predict the most stable complex. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.gov In a study of urea derivatives, the urea group was predicted to form hydrogen bond interactions with acidic residues in the ATP binding site of Plasmodium berghei CDPK1. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable and favorable interaction.

Table 1: Representative Molecular Docking Data for Urea Derivatives

Target ProteinLigand TypePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Adenosine A(2A) ReceptorPhenyl-thiazolyl urea/thiourea (B124793)Not specifiedHydrophilic and lipophilic interactions
Plasmodium berghei CDPK1Anilino-phenylureaNot specifiedGlu151, Glu154

This table is illustrative and based on findings for structurally related urea compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. This technique is particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking.

In the study of urea-containing systems, MD simulations have been used to investigate the behavior of these molecules in aqueous solutions and their interactions with polymers. mdpi.com These simulations can track the movement of atoms and molecules, providing insights into diffusion behavior and the formation of intermolecular interactions like hydrogen bonds. mdpi.com For example, MD simulations have shown that the urea group can form hydrogen bonds with the hydroxyl groups of polyvinyl alcohol (PVA). mdpi.com

By analyzing the trajectory of the simulation, researchers can determine the stability of the binding pose and identify any significant conformational changes in the ligand or the protein. This information is critical for validating docking results and understanding the dynamic nature of the ligand-target interaction.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and vibrational frequencies of a molecule.

Electronic Structure Analysis (HOMO-LUMO Gaps, MEP Maps)

The electronic structure of a molecule is fundamental to its reactivity and interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more chemically reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP maps illustrate the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net The color spectrum on an MEP map typically ranges from red (most negative potential) to blue (most positive potential). researchgate.net

Vibrational Spectra Prediction

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govbiointerfaceresearch.com This comparison helps to confirm the molecular structure and assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. nih.govbiointerfaceresearch.com The theoretical prediction of vibrational spectra is often performed using methods like DFT with a specific basis set, such as B3LYP/6-311+G(d,p). biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For series of urea derivatives, QSAR analyses have been employed to understand the key drivers of their biological activity, such as antimalarial effects. nih.gov These studies have indicated that properties like lipophilicity can be a significant factor in improving the desired activity. nih.gov QSAR models are typically developed using a training set of compounds with known activities and then validated using a separate test set to assess their predictive power. mdpi.com

In Silico Assessment of Drug-Likeness and Pharmacological Parameters

Before a compound is synthesized and tested in the laboratory, its potential as a drug candidate can be evaluated using various in silico tools. These tools predict important pharmacological parameters, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), and assess the compound's "drug-likeness."

Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Online tools like SwissADME and pkCSM are commonly used to predict a wide range of ADMET properties. nih.govnih.gov These predictions can include human intestinal absorption, blood-brain barrier permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govresearchgate.net

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound

PropertyPredicted Value
Molecular FormulaC15H15ClN2O
Molecular Weight274.7 g/mol
XlogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors1
Monoisotopic Mass274.08728 Da

Data sourced from PubChem. uni.lu

Preclinical Pharmacological Evaluation of 1 2 Chlorophenyl 3 1 Phenylethyl Urea and Analogues

In Vitro Biological Screening and Functional Assays

In vitro screening serves as the foundational step in drug discovery, allowing for the rapid assessment of a compound's biological activity in a controlled, non-living system. For analogues of 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea, these assays have been crucial in identifying their molecular targets and mechanisms of action.

Cell-Based Assays for Receptor Activation or Inhibition (e.g., Calcium Mobilization, cAMP, GTPγS Assays)

Aryl urea (B33335) compounds, particularly those with a phenethyl group, have been investigated as modulators of G protein-coupled receptors (GPCRs), such as the cannabinoid type-1 (CB1) receptor. In an effort to define the structure-activity relationships of 3-(4-chlorophenyl)-1-(phenethyl)urea-based CB1 negative allosteric modulators (NAMs), a series of analogues were synthesized and evaluated for their potency. nih.govacs.org

Researchers utilized several key cell-based functional assays to determine the effect of these compounds on CB1 receptor signaling: nih.govacs.org

Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentration following receptor activation. The study of phenethylurea (B1617125) analogues used this assay to gauge their modulatory effect on the CB1 receptor. nih.govacs.org

cAMP Assays: The CB1 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Assays measuring cAMP levels were employed to confirm the inhibitory action of these urea analogues on the receptor's signaling pathway. nih.govacs.org

GTPγS Binding Assays: This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analogue, GTPγS. It serves as a direct indicator of receptor-mediated G protein activation and was used to evaluate the potency of the synthesized urea compounds. nih.govacs.org

Studies revealed that substitutions on the phenethyl group were critical for potency. Specifically, introducing a chloro, fluoro, or methyl group at the 3-position of the phenyl ring enhanced CB1 potency, while substitutions at the 4-position were generally less effective. nih.govacs.org

Compound AnalogueTarget ReceptorAssays UsedKey Finding
3-(4-chlorophenyl)-1-(phenethyl)urea AnaloguesCannabinoid Type-1 (CB1)Calcium Mobilization, cAMP, GTPγS3-position substitutions (Cl, F, Me) on the phenethyl group enhanced potency as CB1 negative allosteric modulators. nih.govacs.org

Enzyme Inhibition Assays

Analogues of this compound have demonstrated significant inhibitory activity against various enzymes, highlighting their therapeutic potential in different disease areas.

Urease Inhibition: Urea and thiourea (B124793) derivatives have been synthesized and screened for their ability to inhibit urease, an enzyme implicated in pathologies caused by Helicobacter pylori and other bacteria. In one study, dipeptides were conjugated to a 2,3-dichlorophenyl piperazine (B1678402) moiety and converted into urea and thiourea derivatives. researchgate.net Many of these synthesized analogues were found to be potent inhibitors of urease, with thiourea conjugates bearing fluorine or chlorine substituents at the meta or para positions showing particularly strong activity. One such analogue was found to be approximately 10 times more potent than the thiourea standard. researchgate.net Another study on furan (B31954) chalcones containing a urea-like structure identified compounds with significant urease inhibitory activity. mdpi.com The most active compounds, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, showed IC₅₀ values superior to the reference drug thiourea. mdpi.com

Compound/Analogue ClassEnzyme TargetIC₅₀ Value (µM)Reference
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 4hUrease16.13 ± 2.45 mdpi.com
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 4sUrease18.75 ± 0.85 mdpi.com
1-phenyl-3-[5-(3′,4′-dichlorophenyl) -2-furyl]-2- propen-1-one 4fUrease21.05 ± 3.2 mdpi.com
Thiourea (Reference)Urease21.25 ± 0.15 mdpi.com

Kinase and Complement Inhibition: In the context of oncology, diaryl urea derivatives have been developed as inhibitors of critical signaling pathways. Based on the structures of known inhibitors, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were synthesized and found to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are crucial for the growth and survival of breast cancer cells. nih.gov Furthermore, a series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent inhibitors of the complement system, a key component of the innate immune system. Structural modifications, particularly the introduction of a five- or six-carbon chain, significantly improved inhibitory activity, with one optimized compound showing an IC₅₀ value as low as 13 nM. researchgate.net

Antimicrobial Activity Evaluation Against Pathogenic Strains

The antibacterial potential of urea derivatives has been explored through the synthesis of novel compounds combining phenethylamine (B48288) and aminotetralin scaffolds. A study on N,N′-dialkyl ureas, including 1-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(3-methoxyphenethyl)urea, assessed their activity against a panel of pathogenic bacteria. nih.gov All tested derivatives demonstrated robust antibacterial effects, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against both Gram-positive and Gram-negative strains. nih.gov

Compound ClassPathogenic StrainsMIC Range (µM)Key Finding
N,N′-dialkyl ureas containing methoxy-phenethylaminesS. aureus, E. coli, P. aeruginosa, E. faecalis, K. pneumoniae, A. baumannii0.97 - 15.82All synthesized derivatives showed potent and broad-spectrum antibacterial activity. nih.gov

Anticonvulsant Activity Screening

The structural motif of an aryl ring connected to an amide-like group is present in several antiepileptic drugs. This has prompted the investigation of aryl-substituted ureas and related compounds for anticonvulsant properties. A series of p-chlorophenyl substituted arylsemicarbazones, which share structural similarities with chlorophenyl ureas, were synthesized and evaluated. nih.gov Most of these compounds provided significant protection against maximal electroshock-induced seizures (MES). Many were also active against pentetrazole-induced (PTZ) seizures, which are common primary screening models for identifying potential anticonvulsant agents. nih.gov While specific data on this compound is absent, these findings suggest that the chlorophenyl urea scaffold is a promising area for the development of new anticonvulsants. nih.gov

Antidepressant Activity Screening

The potential for novel chemical entities to act as antidepressants is often assessed using behavioral models in rodents. The Porsolt behavioural despair test, or forced swim test, is a widely used screening tool. nih.gov In this test, a reduction in the immobility time of the animal is indicative of antidepressant-like activity. While studies on urea derivatives are not detailed in the provided results, research on other nitrogen-containing heterocyclic compounds demonstrates the application of this method. For instance, a series of pyrazoline derivatives were evaluated, and compounds that possessed electron-releasing groups showed a significant reduction in immobility time, suggesting antidepressant potential. nih.gov This type of behavioral screening would be a logical step in the preclinical evaluation of this compound and its analogues.

In Vivo Research Models for Efficacy Assessment (Non-Human)

Following promising in vitro results, in vivo studies in animal models are essential to assess the efficacy and pharmacokinetic properties of a compound in a whole living organism.

Analogues of this compound have been evaluated in various non-human research models. A 3-chloro analogue of 3-(4-chlorophenyl)-1-(phenethyl)urea (named compound 31, RTICBM-189), identified as a potent CB1 NAM in vitro, was tested in rats. nih.govacs.org Pharmacokinetic studies confirmed that the compound had excellent brain penetration. nih.govacs.org Importantly, when administered to rats, this compound significantly attenuated the reinstatement of cocaine-seeking behavior, a key model for assessing potential treatments for substance use disorders. nih.govacs.org

In a different therapeutic area, 1-aryl-3-(2-chloroethyl)urea derivatives were tested for antineoplastic activity. nih.gov The survival time of mice bearing L1210 leukemia tumors was significantly increased following the administration of these compounds. One of the most cytotoxic derivatives in vitro also demonstrated the best antineoplastic activity in vivo, increasing the median survival time by a factor of 1.77 compared to the control group. nih.gov These studies underscore the importance of in vivo models in validating the therapeutic potential of novel urea compounds identified through in vitro screening.

Efficacy Evaluation in Relevant Animal Models (e.g., Rodent Models)

Research into analogues of this compound has identified promising candidates for the treatment of cocaine addiction. One notable analogue, a 3-(4-chlorophenyl)-1-(phenethyl)urea derivative known as RTICBM-189, has been evaluated for its efficacy in rat models. nih.gov This compound is a negative allosteric modulator (NAM) of the CB1 receptor. nih.gov

Pharmacokinetic studies in rats demonstrated that RTICBM-189 has excellent brain exposure, which is a critical characteristic for drugs targeting the central nervous system. nih.govuni.lu The brain/plasma concentration ratio (Kp) was determined to be 2.0. nih.govuni.lu In a key in vivo study, the efficacy of this analogue was tested in a rat model of cocaine-seeking behavior. The results indicated that intraperitoneal administration of RTICBM-189 significantly and selectively attenuated the reinstatement of cocaine-seeking behavior. nih.gov This suggests that the compound can reduce the craving and relapse-like behaviors associated with cocaine addiction.

The study also highlighted that the substitution pattern on the phenethyl group of this class of compounds is important for their activity. nih.gov Specifically, substitutions at the 3-position of the phenyl ring, such as with chlorine, fluorine, or a methyl group, were found to enhance CB1 potency. nih.gov

Table 1: Pharmacokinetic and Efficacy Data for RTICBM-189

Parameter Value Species Model
Brain/Plasma Ratio (Kp) 2.0 Rat -
Efficacy Significantly attenuated reinstatement of cocaine-seeking behavior Rat Cocaine-seeking model

Behavioral Pharmacology Studies (e.g., Attenuation of Substance-Seeking Behavior)

The behavioral effects of the analogue RTICBM-189 were further investigated to understand its specific impact on addiction-related behaviors. A crucial aspect of this evaluation was to determine if the compound's effect on substance-seeking was specific and not a result of general motor impairment. nih.gov

The study found that the administration of RTICBM-189 did not affect locomotion in the rats. nih.gov This is a critical finding as it indicates that the observed reduction in cocaine-seeking behavior is not due to a general suppression of movement but is a more targeted effect on the motivational aspects of drug-seeking. The cannabinoid type-1 receptor is implicated in the neurobiology of cocaine addiction, and its dysregulation is observed in the brains of cocaine-addicted animals and humans. nih.gov By acting as a negative allosteric modulator of the CB1 receptor, RTICBM-189 appears to interfere with the signaling pathways that contribute to the rewarding effects of cocaine and the motivation to seek the drug. nih.gov

The selective attenuation of cocaine-seeking reinstatement without impacting normal motor function underscores the potential of this and structurally related compounds as a therapeutic strategy for cocaine addiction. nih.gov

Table 2: Behavioral Pharmacology of RTICBM-189 in Rats

Behavioral Assay Finding Implication
Reinstatement of Cocaine-Seeking Significantly and selectively attenuated Potential anti-craving and anti-relapse effects
Locomotion No effect The anti-seeking effect is not due to motor impairment

Future Directions and Research Opportunities

Strategic Lead Optimization Based on SAR and Mechanistic Insights

The foundation of advancing any promising compound lies in a deep understanding of its structure-activity relationship (SAR). For 1-(2-Chlorophenyl)-3-(1-phenylethyl)urea, a systematic approach to lead optimization would involve targeted modifications to its core structure to enhance potency, selectivity, and pharmacokinetic properties. youtube.com

A series of 1-phenyl-3-(1-phenylethyl)urea derivatives have previously been identified as novel and potent complement inhibitors. nih.gov Structural modifications of the initial high-throughput screening hit led to the discovery that introducing a five- or six-carbon chain significantly improved its inhibitory activity. nih.gov The optimized compound, 7l, demonstrated an excellent inhibition activity with an IC50 value as low as 13 nM, acting on C9 deposition. nih.gov

Future SAR studies could explore a variety of structural changes. youtube.com The table below illustrates potential modifications and their objectives, based on established medicinal chemistry principles. nih.govnih.gov

Molecular SectionPotential ModificationRationale
2-Chlorophenyl Ring Varying the position and nature of the halogen (e.g., F, Br, I).To modulate electronic properties and binding interactions.
Introducing other substituents (e.g., methoxy (B1213986), trifluoromethyl).To explore effects on lipophilicity and target engagement.
Urea (B33335) Moiety Replacing the urea with a thiourea (B124793) or other bioisosteres. nih.govTo alter hydrogen bonding capabilities and metabolic stability. nih.gov
N-methylation of the urea nitrogens. nih.govTo reduce hydrogen bond donor capacity and potentially improve cell permeability. nih.gov
1-Phenylethyl Moiety Adding substituents to the phenyl ring.To probe for additional binding pockets and improve potency.
Altering the ethyl chain length (e.g., benzyl (B1604629) or homophenethyl). wikipedia.orgTo optimize the spatial orientation within the target's binding site.

Detailed mechanistic studies, including X-ray crystallography of the compound bound to its target or advanced molecular docking, would provide invaluable insights to guide these optimization efforts. nih.gov Understanding the key binding interactions at an atomic level is crucial for rational drug design. nih.govfrontiersin.org

Exploration of Novel Therapeutic Indications for this compound Scaffolds

The urea functional group is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs. nih.govnih.gov This suggests that the this compound core may have therapeutic potential beyond its initially identified activity. The diaryl urea structure, in particular, is known to bind to various enzymes and receptors. nih.gov

A comprehensive screening campaign could unveil new therapeutic applications. This would involve testing the compound and a library of its derivatives against a diverse panel of biological targets implicated in various diseases, including:

Oncology: Many urea-based compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy. nih.govfrontiersin.org

Neurodegenerative Diseases: Acid ceramidase (aCDase), which is upregulated in conditions like Alzheimer's disease, has been targeted by aryl imidazolyl urea inhibitors. acs.org

Infectious Diseases: Urea derivatives have been investigated as potential agents against malaria and tuberculosis. nih.govnih.govresearchgate.net

Metabolic Disorders: The urea scaffold is a known template for developing antihyperglycemic agents. nih.goviglobaljournal.com

Pharmacophore-based virtual screening is a powerful computational tool that could accelerate this process by identifying potential new targets for the urea scaffold based on structural similarities to known inhibitors. researchgate.netnih.gov

Development of Advanced Synthetic Methodologies for Enhanced Scalability and Efficiency

The ability to produce a drug candidate on a large scale is critical for its clinical and commercial viability. rsc.org Traditional synthesis of this compound would likely involve the reaction of an amine with a toxic and hazardous isocyanate or phosgene (B1210022) equivalent. nih.goviglobaljournal.com Research into advanced synthetic methodologies is needed to develop safer, more efficient, and environmentally friendly processes. acs.org

Key areas for development include:

Green Chemistry Approaches: Utilizing less hazardous reagents and solvents, such as water, can significantly improve the safety and sustainability of the synthesis. rsc.orgacs.orgureaknowhow.comresearchgate.net For example, a simple and mild method has been developed for N-substituted ureas using potassium isocyanate in water, avoiding organic co-solvents and simplifying purification. rsc.org Mechanochemical methods, which use ball milling, also present a potential route to synthesize ureas under mild conditions, reducing energy consumption. acs.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction conditions, enhanced safety (especially when dealing with hazardous intermediates like isocyanates), and easier scalability compared to traditional batch processing. acs.orgnih.govtum.de This technology has been successfully applied to the synthesis of various urea derivatives. nih.govacs.org

Catalyst-Free Methods: Developing catalyst-free reactions, for instance by using microwave irradiation or designing reactions that proceed efficiently in sustainable solvents like water, simplifies processes and reduces costs and waste associated with catalyst removal. rsc.orgresearchgate.net

A typical synthetic route is outlined below:

Reactant 1Reactant 2Reaction TypeProduct
2-Chlorophenyl isocyanate1-Phenylethylamine (B125046)Nucleophilic AdditionThis compound

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Urea Derivatives

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.govbpasjournals.com For urea derivatives, these technologies can be applied across the discovery pipeline.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties of new urea derivatives before they are synthesized. nih.govresearchgate.net By training ML algorithms on existing data, researchers can prioritize compounds with the highest predicted potential, saving time and resources. mdpi.com These models have been successfully applied to various urea derivatives, including B-RAF inhibitors and antimalarial agents. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.govnih.govdrugtargetreview.com By using chemical language models, which treat molecules like a language, these algorithms can generate novel urea-based structures that are optimized for specific properties like high potency and synthesizability. youtube.com This approach expands the accessible chemical space beyond what is conceivable through traditional medicinal chemistry.

Experiment Automation: Integrating AI with automated synthesis and testing platforms can create a closed-loop "Design-Make-Test-Analyze" cycle. researchgate.net This allows for rapid iteration and optimization of lead compounds, significantly accelerating the drug discovery process.

The application of these computational tools has already shown promise, with studies demonstrating their use in identifying novel urease inhibitors and other bioactive compounds. mdpi.com The continued development and integration of AI and ML will be crucial for efficiently exploring the vast chemical space of urea derivatives and identifying the next generation of therapeutics. researchgate.netresearchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-chlorophenyl)-3-(1-phenylethyl)urea and its analogs?

The synthesis of arylurea derivatives typically involves the reaction of substituted isocyanates with amines under controlled conditions. For example:

  • Isocyanate-Amine Coupling : Reacting 2-chlorophenyl isocyanate with 1-phenylethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, often with a base like triethylamine to neutralize HCl byproducts .
  • Optimization : Solvent choice, temperature, and stoichiometry significantly influence yields. For analogs, substituents on the phenyl rings (e.g., methyl, chloro) are introduced via pre-functionalized isocyanates or amines .

Q. Table 1: Representative Reaction Conditions for Urea Derivatives

ReactantsSolventBaseYield (%)Reference
3-Chlorophenyl isocyanate + ThiazolamineTolueneTriethylamine75–85
4-Chloro-3-(CF₃)phenyl carbamate + 4-aminophenolAcetonitrileDABCO65–70

Q. How is this compound characterized analytically?

  • Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry and purity. For example, the urea NH protons typically appear as broad singlets (~8–10 ppm) in DMSO-d₆ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks. In 1-(2-chlorophenyl)-3-cycloheptylurea, N–H···O hydrogen bonds stabilize the crystal lattice .

Q. What preliminary biological activities have been reported for related arylurea compounds?

  • Antimicrobial Activity : Epoxide-containing analogs (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane) show activity against Gram-positive bacteria .
  • Enzyme Inhibition : Ureas with bulky substituents (e.g., 1-phenylethyl) exhibit moderate inhibition of complement pathways (IC₅₀ ~50 μM) .

Advanced Research Questions

Q. How do structural modifications influence the activity of this compound analogs?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance stability and receptor binding. For example, 1-(4-chloro-3-trifluoromethylphenyl) analogs show improved solubility and activity .
  • Steric Considerations : Bulky groups (e.g., cycloheptyl) may reduce bioavailability but improve selectivity by preventing off-target interactions .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

Substituent (R₁/R₂)Activity TrendReference
2-Cl (R₁), 1-phenylethyl (R₂)Moderate inhibition
3,4-diCl (R₁), naphthyl (R₂)Enhanced antimicrobial

Q. What computational approaches are used to study the mechanism of action?

  • Molecular Docking : Glide software predicts binding modes to targets like enzymes or receptors. For example, urea derivatives dock into hydrophobic pockets via π-π stacking and hydrogen bonds .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, highlighting critical residues for binding .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Hydrogen Bonding : Crystal structures reveal intermolecular interactions that correlate with activity. For instance, strong N–H···O bonds in 1-(2-chlorophenyl)-3-cycloheptylurea may explain its herbicidal persistence .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) can alter solubility and bioavailability, impacting assay results .

Q. What challenges arise in formulating this compound for in vivo studies?

  • Solubility : Hydrophobic aryl groups necessitate carriers like DMSO or cyclodextrins. Preclinical studies often use suspensions or nanoemulsions .
  • Stability : Ureas are prone to hydrolysis under acidic/alkaline conditions. Lyophilization or storage at –20°C in amber vials is recommended .

Q. How are spectroscopic and crystallographic data integrated to validate synthetic products?

  • Cross-Validation : NMR signals (e.g., NH protons) should align with crystallographic bond lengths (e.g., N–H = 0.86–0.89 Å) .
  • Purity Checks : HRMS and HPLC confirm absence of byproducts (e.g., unreacted isocyanates) .

Q. Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich product details in ).
  • Focus on peer-reviewed methodologies (e.g., ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.